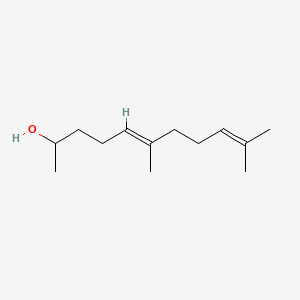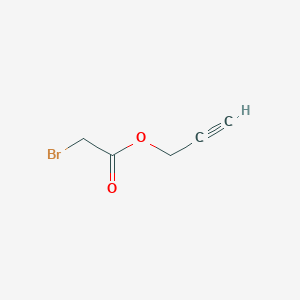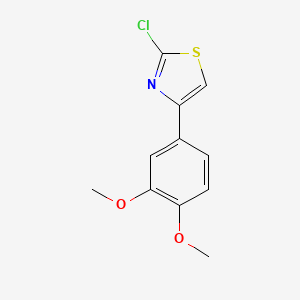
2,6-Dimethyl-2,6-undecadien-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
6,10-Dimethylundeca-5,9-dien-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of linalool with ethyl acetoacetate in the presence of an alkaline catalyst, followed by rearrangement and decarboxylation . Another method involves the intramolecular oxidation of allylic alcohols catalyzed by sulfuric acid . These methods are typically used in laboratory settings, while industrial production methods may involve more scalable and cost-effective processes.
Chemical Reactions Analysis
6,10-Dimethylundeca-5,9-dien-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
6,10-Dimethylundeca-5,9-dien-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a flavoring agent and in the production of fragrances
Mechanism of Action
The mechanism of action of 6,10-Dimethylundeca-5,9-dien-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
6,10-Dimethylundeca-5,9-dien-2-ol can be compared with similar compounds such as:
6,10-Dimethyl-5,9-undecadien-2-one:
2,6-Dimethyl-2,6-undecadien-10-ol: This compound has a similar carbon skeleton but differs in the position of the double bonds and functional groups. The uniqueness of 6,10-Dimethylundeca-5,9-dien-2-ol lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24O |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
(5E)-6,10-dimethylundeca-5,9-dien-2-ol |
InChI |
InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9,13-14H,5-6,8,10H2,1-4H3/b12-9+ |
InChI Key |
LYFDNQZGOHRKNK-FMIVXFBMSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)
![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)
![4-[1-(4-Ethylphenyl)-1-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B12115539.png)

![Benzenemethanamine, 2-[(4,6-dimethyl-2-pyrimidinyl)oxy]-3-methoxy-](/img/structure/B12115545.png)

![(4E)-5-(3-ethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12115555.png)

![[2-(Isonicotinoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12115573.png)
![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)



![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)
